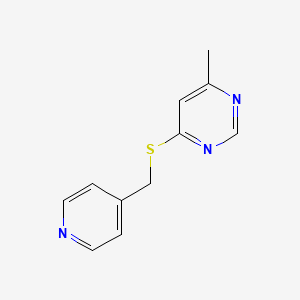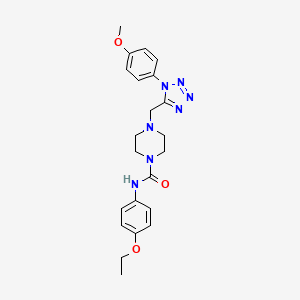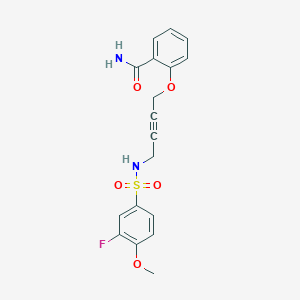
2-((4-(3-Fluoro-4-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(3-Fluoro-4-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core linked to a sulfonamide group through a but-2-yn-1-yl ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-Fluoro-4-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps:
-
Formation of the Sulfonamide Intermediate: : The initial step involves the reaction of 3-fluoro-4-methoxyaniline with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base such as triethylamine. This reaction forms the sulfonamide intermediate.
-
Alkyne Formation: : The next step involves the introduction of the but-2-yn-1-yl group. This can be achieved through a Sonogashira coupling reaction, where the sulfonamide intermediate reacts with an alkyne (e.g., 1-bromo-2-butyne) in the presence of a palladium catalyst and a copper co-catalyst.
-
Ether Formation: : The final step is the formation of the ether linkage. This involves the reaction of the alkyne-substituted sulfonamide with 2-hydroxybenzamide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a phenol derivative.
-
Reduction: : Reduction reactions can target the alkyne group, converting it to an alkene or alkane, depending on the conditions and reagents used.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitrating agents like nitric acid and sulfuric acid, or halogenating agents like bromine or chlorine, can be used.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alkene or alkane derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
-
Medicinal Chemistry: : This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors due to its sulfonamide and benzamide functionalities.
-
Biological Research: : It can be used as a probe in biological studies to investigate the role of sulfonamide-containing compounds in various biochemical pathways.
-
Materials Science: : The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism by which 2-((4-(3-Fluoro-4-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide exerts its effects would depend on its specific application. In medicinal chemistry, it could act by inhibiting enzymes or receptors through its sulfonamide group, which is known to mimic the structure of natural substrates or inhibitors. The benzamide moiety could interact with specific binding sites, enhancing the compound’s affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Fluoro-4-methoxyphenyl)sulfonamide: Shares the sulfonamide group but lacks the but-2-yn-1-yl ether linkage.
2-Hydroxybenzamide: Shares the benzamide core but lacks the sulfonamide and alkyne functionalities.
4-Methoxyphenylsulfonamide: Similar sulfonamide structure but without the fluoro and alkyne groups.
Uniqueness
2-((4-(3-Fluoro-4-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is unique due to its combination of a sulfonamide group, a but-2-yn-1-yl ether linkage, and a benzamide core. This combination of functional groups provides a unique set of chemical properties and potential biological activities that are not found in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
2-[4-[(3-fluoro-4-methoxyphenyl)sulfonylamino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O5S/c1-25-17-9-8-13(12-15(17)19)27(23,24)21-10-4-5-11-26-16-7-3-2-6-14(16)18(20)22/h2-3,6-9,12,21H,10-11H2,1H3,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGZDOCUIZLORD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
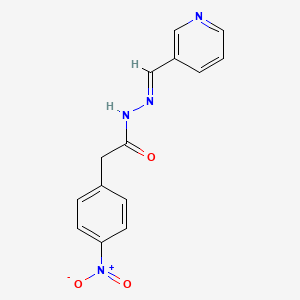
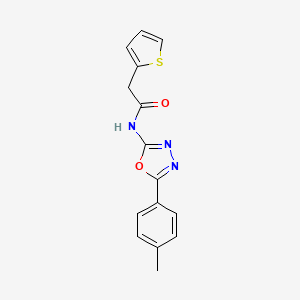

![1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid](/img/structure/B2466604.png)

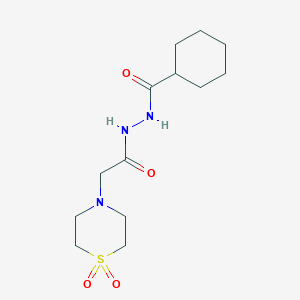
![tert-Butyl ((6-azaspiro[3.4]octan-5-yl)methyl)carbamate](/img/structure/B2466613.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide](/img/structure/B2466614.png)
![5-Chlorofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2466615.png)
![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2466616.png)
![3-chloro-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2466619.png)

